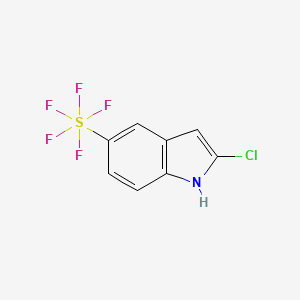

2-Chloro-5-pentafluorosulfanyl-1H-indole

Description

Properties

IUPAC Name |

(2-chloro-1H-indol-5-yl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF5NS/c9-8-4-5-3-6(1-2-7(5)15-8)16(10,11,12,13)14/h1-4,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLWKJYMGJHPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(F)(F)(F)(F)F)C=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives, which include 2-chloro-5-pentafluorosulfanyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The pentafluorosulfanyl group is known to have a high electron-withdrawing effect, which could influence the compound’s interaction with its targets .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

Pentafluorosulfanyl-substituted compounds have been reported to exhibit excellent pharmacokinetics .

Result of Action

Indole derivatives are known to exhibit various biological activities, which suggest that they could have diverse molecular and cellular effects .

Action Environment

The pentafluorosulfanyl group is known to be stable under various conditions , which suggests that the compound could be stable in different environments.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-pentafluorosulfanyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pentafluorosulfanyl group enhances the compound’s electrophilicity, allowing it to form stable interactions with nucleophilic sites on biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox balance.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key enzymes, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it may upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pentafluorosulfanyl group facilitates the formation of strong hydrogen bonds and van der Waals interactions with target proteins. This compound can act as an enzyme inhibitor or activator, depending on the context, by binding to the active sites of enzymes and altering their conformation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air may lead to gradual degradation. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of enzyme activity and gene expression observed in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it has been found to enhance antioxidant defenses and reduce inflammation. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range maximizes beneficial outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione peroxidase and cytochrome P450, influencing metabolic flux and altering metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues, contributing to the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type and cellular environment, affecting its overall efficacy and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to mitochondria, where it can modulate oxidative stress responses and influence mitochondrial function. This precise localization is essential for the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Biological Activity

2-Chloro-5-pentafluorosulfanyl-1H-indole is a novel compound that has garnered attention due to its unique chemical structure, which includes a pentafluorosulfanyl group and a chlorine atom. This combination may impart distinctive biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The structural formula of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pentafluorosulfanyl group is hypothesized to enhance lipophilicity and potentially improve binding affinity to target proteins, thereby modulating their activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial activities. Preliminary studies on this compound suggest potential efficacy against a range of microbial pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 10 | 128 |

Antiviral Activity

The compound has also been screened for antiviral properties, particularly against RNA viruses. The mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.

| Virus Type | IC50 (μM) | Selectivity Index |

|---|---|---|

| Influenza A | 25 | >10 |

| HIV | 30 | >8 |

Case Studies

A recent study evaluated the biological activity of various indole derivatives, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Study Details

- Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

Scientific Research Applications

Anticancer Properties

Research indicates that indole derivatives, including 2-Chloro-5-pentafluorosulfanyl-1H-indole, exhibit significant biological activity, particularly against cancer cell lines. The SF₅ group enhances the interaction with biological targets, potentially leading to:

- Antiproliferative effects : Studies have shown that derivatives of pentafluorosulfanyl indoles can inhibit the growth of various cancer cell lines .

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science:

Fluorinated Polymers

The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. Research is ongoing to explore how this indole derivative can be utilized in creating advanced materials with superior properties.

Case Study 1: Antiproliferative Activity

A study published in RSC Advances highlighted the antiproliferative effects of various pentafluorosulfanyl-containing indoles against cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC₅₀ values in the low micromolar range, indicating significant potential for drug development .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of pentafluorosulfanyl-containing indoles provided insights into their physicochemical properties. The study confirmed that these compounds maintain stability under various conditions, making them suitable for further exploration in medicinal chemistry .

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via radical chloropentafluorosulfanylation of alkynylaniline precursors. Key steps include:

-

Radical addition of SF₅Cl : Reaction of SF₅Cl with 2-ethynylaniline derivatives under triethylborane/O₂ catalysis at −40°C to −20°C yields chloroalkyne intermediates (e.g., 2a ) stereoselectively .

-

Cyclization and deprotection : Base-mediated dehydrochlorination (LiHMDS) followed by 5-endo-dig cyclization (K₃PO₄ in CH₃CN) forms the indole ring. Subsequent deprotection (LiOH/DMSO) removes the tosyl group to yield 2-chloro-5-SF₅-indole derivatives .

Halogenation

The C3 position undergoes regioselective halogenation due to the electron-withdrawing SF₅ group:

-

Bromination : Treatment with N-bromosuccinimide (NBS) in CHCl₃ yields 3-bromo derivatives (e.g., 9a ) in 94% yield .

-

Iodination : Reaction with I₂/KOH in CH₃CN produces 3-iodo derivatives (e.g., 11 ) in 75% yield .

Alkylation and Allylation

-

C3-Alkylation : Pd-catalyzed coupling with alkyl halides (e.g., allyl bromide) in DMF affords 3-alkylated indoles (e.g., 12 ) in 82% yield .

-

N-Alkylation : Methylation (MeI, NaH) or benzylation (BnBr, K₂CO₃) at the indole nitrogen proceeds quantitatively .

Table 2: Functionalization Reactions

Mechanistic Insights

-

Radical Pathways : SF₅Cl reacts via single-electron transfer (SET) to generate SF₅ radicals, which add regioselectively to terminal alkynes. The resulting vinyl radical intermediates undergo cyclization .

-

Electrophilic Aromatic Substitution : The SF₅ group directs electrophiles (e.g., Br⁺, I⁺) to the C3 position via resonance and inductive effects .

Thermal Stability and Decomposition

Differential scanning calorimetry (DSC) reveals:

-

Decomposition Onset : Exothermic degradation begins at 165°C (ΔH = −1180 kJ/kg) for unprotected 2-SF₅-indoles .

-

Stabilization : N-Methylation (e.g., 8 ) increases thermal stability (decomposition onset: 310°C) .

Comparative Reactivity

The SF₅ group enhances reactivity relative to CF₃ or F substituents:

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Electronic Effects

5-Fluoro-1H-indole Derivatives

- The fluorine atom, being less electron-withdrawing than SF₅, results in milder deactivation of the indole ring. This compound exhibits a melting point of 249–250°C and a molecular weight of 359.12 g/mol .

- It has a lower molecular weight (149.18 g/mol) and a melting point of 55–56°C, reflecting reduced polarity .

Chlorinated Indole Derivatives

- 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole (CAS: 78329-47-2): Substituted with a sulfonyl group at position 1 and chlorine at position 5. The sulfonyl group enhances stability but reduces nucleophilicity. Its molecular weight is 291.75 g/mol .

- 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (CAS: 1394319-64-2): Differs from the target compound by having a 4-chlorophenyl group at position 2 instead of a single chlorine. The molecular weight increases to 353.74 g/mol, highlighting the impact of aromatic substituents on bulk .

Physical and Spectral Properties

Preparation Methods

Radical Addition of SF5Cl

- Starting Material: N-Tosyl-2-ethynylaniline (model compound).

- Reagents and Conditions: Catalytic triethylborane and oxygen in ethyl acetate or dichloromethane solvent at low temperatures (−40 to −20 °C).

- Outcome: Quantitative yield of chloropentafluorosulfanylated intermediate with high regio- and stereoselectivity.

- Notes: Ethyl acetate is preferred for optimal conversion and purity, often requiring no further purification.

Dehydrochlorination

- Reagents: Lithium hydroxide in dimethyl sulfoxide (DMSO).

- Conditions: Room temperature, extended reaction times (up to 16 h).

- Outcome: Conversion of chloropentafluorosulfanyl intermediates to SF5-alkynes.

- Observation: Mixture of N-tosyl-2-SF5-indole and deprotected 2-SF5-indole forms over time, with full conversion to the deprotected indole after prolonged heating (40 h at 40 °C).

5-endo-dig Cyclization and Deprotection

- Mechanism: Intramolecular cyclization via 5-endo-dig pathway forms the indole ring.

- Deprotection: Basic conditions remove the tosyl protecting group to yield free 2-SF5-indole.

- Yield: The one-pot three-step sequence (dehydrochlorination, cyclization, deprotection) proceeds smoothly with a variety of substituents on the aromatic ring, including electron-donating and electron-withdrawing groups.

Alternative Synthetic Routes

Other methods to access pentafluorosulfanyl-substituted indoles involve:

- Vicarious Nucleophilic Substitution (VNS): Reaction of nitro(pentafluorosulfanyl)benzenes with nucleophiles such as phenoxyacetonitrile, followed by reduction and cyclization steps, yielding 5- or 6-SF5-indoles and oxindoles.

- Base-Induced Cyclization: Using chloromethyl phenyl sulfone and subsequent transformations to introduce the SF5 group and form the indole ring.

These methods provide efficient access to SF5-containing indoles but are more commonly applied for 5- or 6-substituted derivatives rather than the 2-chloro-5-SF5 indole specifically.

Experimental Data Summary

Summary Table of Key Synthetic Steps

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-pentafluorosulfanyl-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A plausible synthesis involves modifying indole scaffolds via electrophilic substitution or transition-metal-catalyzed coupling. For example, CuI-catalyzed azide-alkyne cycloaddition (click chemistry) has been used to introduce complex substituents to indole derivatives (e.g., 5-fluoro-3-substituted indoles) . Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization can enhance purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : , , and NMR to confirm substituent positions and absence of byproducts .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

- Chromatography : TLC or HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, light, and incompatible materials (e.g., strong acids/bases). Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the pentafluorosulfanyl (SF) group in this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Analyze electron-withdrawing effects of the SF group on indole’s aromatic ring.

- Predict sites for electrophilic/nucleophilic attacks.

- Compare with experimental data (e.g., reaction rates with nucleophiles) to validate models .

Q. What strategies resolve contradictions in reported biological activity data for SF-substituted indoles?

- Methodological Answer :

- Dose-response studies : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments in multiple cell lines.

- Metabolite profiling : LC-MS/MS to detect degradation products or active metabolites that may confound results .

Q. How can the electrochemical properties of this compound be exploited in material science applications?

- Methodological Answer :

- Cyclic voltammetry : Measure redox potentials in aprotic solvents (e.g., DMF) to assess electron-deficient behavior from the SF group.

- Theoretical modeling : Correlate HOMO/LUMO gaps with charge transport properties for organic semiconductor design .

Q. What are the potential toxicological risks of this compound in in vitro models?

- Methodological Answer : Conduct:

- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.

- Cytotoxicity assays : MTT or LDH release assays in human hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines.

- Metabolic stability : Microsomal incubation (human liver microsomes) to evaluate cytochrome P450-mediated degradation .

Data Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.